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molecular formula C9H10N2O3 B1333075 Methyl 6-(acetylamino)nicotinate CAS No. 98953-23-2

Methyl 6-(acetylamino)nicotinate

Cat. No. B1333075
M. Wt: 194.19 g/mol
InChI Key: UVGHZQJGBJMCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096527B2

Procedure details

A mixture of methyl 6-acetamidonicotinate (1.93 g, 9.94 mmol), sodium chlorodifluoroacetate (1.818 g, 11.93 mmol, Alfa Aesar Avocado Lancaster) and 18-crown-6 (0.525 g, 1.988 mmol, Aldrich) in MeCN (40 mL) was heated to 90° C. (reflux) under nitrogen. After 5 h, a solution of KHSO4 (1% in H2O, 10 mL) was added and the mixture was refluxed for 21 h. The mixture was then cooled to room temperature and concentrated. The mixture was diluted with EtOAc (250 mL), washed with 10% aqueous hydrochloric acid (100 mL), and then with saturated aqueous NaHCO3 (100 mL), and finally with brine (100 mL). The mixture was dried (MgSO4) and concentrated in vacuo. The residue was dissolved in DCM (5 mL), and the solution was purified by silica gel flash column chromatography (5-30% EtOAc/hexane) to afford the title compound as a white solid. MS (ESI, positive ion) m/z: 204 (M+H).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
1.818 g
Type
reactant
Reaction Step One
Quantity
0.525 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N[C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][N:6]=1)(=O)C.Cl[C:16]([F:21])([F:20])C([O-])=O.[Na+].C1OCCOCCOCCOCCOCC[O:25]C1.OS([O-])(=O)=O.[K+]>CC#N>[F:20][CH:16]([F:21])[N:6]1[C:5](=[O:25])[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
C(C)(=O)NC1=NC=C(C(=O)OC)C=C1
Name
Quantity
1.818 g
Type
reactant
Smiles
ClC(C(=O)[O-])(F)F.[Na+]
Name
Quantity
0.525 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(reflux) under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 21 h
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc (250 mL)
WASH
Type
WASH
Details
washed with 10% aqueous hydrochloric acid (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (5 mL)
CUSTOM
Type
CUSTOM
Details
the solution was purified by silica gel flash column chromatography (5-30% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(N1C=C(C=CC1=O)C(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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